molecular formula C10H11N5O2 B3014813 N-isopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1040707-42-3

N-isopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B3014813
CAS No.: 1040707-42-3
M. Wt: 233.231
InChI Key: JVXHXDJRGFNERB-UHFFFAOYSA-N
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Description

N-isopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that features a unique combination of pyrazine and oxadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazine-2-carboxylic acid hydrazide with isopropyl isocyanate under controlled conditions to form the desired oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions, where functional groups on the pyrazine or oxadiazole rings are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-isopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-isopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

    N-isopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide derivatives: Compounds with similar structures but different substituents on the pyrazine or oxadiazole rings.

    Pyrazine derivatives: Compounds containing the pyrazine ring, such as pyrazinamide.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring, such as furazolidone.

Uniqueness: this compound is unique due to its specific combination of pyrazine and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-propan-2-yl-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-6(2)13-9(16)10-14-8(15-17-10)7-5-11-3-4-12-7/h3-6H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXHXDJRGFNERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NC(=NO1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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